Timepidium
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Overview
Description
Timepidium bromide is an anticholinergic agent primarily used for the treatment of various gastrointestinal disorders. It is known for its ability to relieve pain associated with visceral spasms and other gastrointestinal issues . The compound is characterized by its inability to cross the blood-brain barrier, making it a peripherally acting drug with no central side effects .
Preparation Methods
Timepidium bromide is synthesized through a series of chemical reactions involving thiophene derivatives. The synthetic route typically involves the reaction of 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium with bromide ions to form the final product . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
Timepidium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound bromide.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Timepidium bromide has a wide range of scientific research applications, including:
Mechanism of Action
Timepidium bromide exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It binds to muscarinic receptors in the gastrointestinal tract, inhibiting the action of acetylcholine and reducing smooth muscle contractions. This leads to a decrease in visceral spasms and associated pain . The molecular targets involved include muscarinic receptors, and the pathways affected are those related to acetylcholine signaling .
Comparison with Similar Compounds
Timepidium bromide is unique among anticholinergic agents due to its specific structure and inability to cross the blood-brain barrier. Similar compounds include:
Tipepidine: Another thiophene derivative with similar anticholinergic properties but different therapeutic applications.
Tiquizium bromide: Used for similar gastrointestinal disorders but with a different chemical structure.
Dorzolamide: A thiophene-based compound used for different medical conditions.
Tioconazole: An antifungal agent with a thiophene nucleus.
Citizolam: A benzodiazepine derivative with different pharmacological effects.
Sertaconazole nitrate: Another antifungal agent with a thiophene nucleus.
Benocyclidine: A compound with different therapeutic applications but containing a thiophene nucleus.
This compound bromide stands out due to its specific application in gastrointestinal disorders and its unique pharmacokinetic properties .
Properties
CAS No. |
97094-64-9 |
---|---|
Molecular Formula |
C17H22NOS2+ |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1 |
InChI Key |
PDYOTUCJOLELJU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Origin of Product |
United States |
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